molecular formula C6H4F3NO2S B13506685 2-Amino-5-(trifluoromethyl)thiophene-3-carboxylic acid

2-Amino-5-(trifluoromethyl)thiophene-3-carboxylic acid

Cat. No.: B13506685
M. Wt: 211.16 g/mol
InChI Key: ACUZEVUVWFRJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(trifluoromethyl)thiophene-3-carboxylic acid is a heterocyclic compound containing sulfur, nitrogen, and fluorine atoms. It is a derivative of thiophene, a five-membered aromatic ring with one sulfur atom. The presence of the trifluoromethyl group and the carboxylic acid functional group makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(trifluoromethyl)thiophene-3-carboxylic acid can be achieved through several methods. Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(trifluoromethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-5-(trifluoromethyl)thiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(trifluoromethyl)thiophene-5-carboxylic acid
  • 2-Amino-4-(trifluoromethyl)thiophene-3-carboxylic acid
  • 2-Amino-5-(difluoromethyl)thiophene-3-carboxylic acid

Uniqueness

2-Amino-5-(trifluoromethyl)thiophene-3-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group and the carboxylic acid group on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H4F3NO2S

Molecular Weight

211.16 g/mol

IUPAC Name

2-amino-5-(trifluoromethyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C6H4F3NO2S/c7-6(8,9)3-1-2(5(11)12)4(10)13-3/h1H,10H2,(H,11,12)

InChI Key

ACUZEVUVWFRJBB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(=O)O)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.